molecular formula C9H14N2O2S B1354578 Ethyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 77505-83-0

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No.: B1354578
CAS No.: 77505-83-0
M. Wt: 214.29 g/mol
InChI Key: UONWSWFRDMODNB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 77505-83-0) is a high-purity chemical building block for research applications. This compound, with molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol, belongs to the aminothiazole carboxylate ester family, a class of heterocycles recognized for their versatile role in medicinal chemistry and drug discovery . The aminothiazole scaffold is a privileged structure in organic synthesis, frequently serving as a key precursor for the development of pharmaceutical candidates and bioactive molecules . The specific structural features of this compound—including the 2-amino group, the 5-isopropyl substituent, and the ethyl carboxylate ester—make it a valuable intermediate for further chemical modifications, such as amide formation or Suzuki coupling reactions, to create diverse compound libraries for biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

ethyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)6-7(5(2)3)14-9(10)11-6/h5H,4H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWSWFRDMODNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504104
Record name Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77505-83-0
Record name Ethyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-5-isopropylthiazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, with reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate features a thiazole ring, which is known for its role in pharmacological activities. The compound's structure allows for interactions with multiple biological targets, enhancing its versatility as a candidate in drug discovery.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties. In comparative studies, it exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, comparable to established antibiotics like ampicillin. This suggests its potential for development as a therapeutic agent in treating bacterial infections.
    • Anticancer Potential : High-throughput screening of thiazole derivatives identified this compound as a promising candidate with significant anticancer activity against various cell lines. Its ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells indicates potential as a novel anticancer agent .
  • Biological Research
    • Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways and cellular functions. For instance, it has been shown to act on xanthine oxidase, which is crucial in purine metabolism.
    • Receptor Modulation : this compound can modulate receptor functions, influencing signal transduction pathways pivotal in cellular responses.
  • Industrial Applications
    • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex molecules and heterocyclic compounds, making it valuable in the pharmaceutical industry.

Case Study 1: Antimicrobial Efficacy

A comparative study highlighted the effectiveness of this compound against Staphylococcus aureus, demonstrating its potential as an alternative therapeutic agent for bacterial infections.

Case Study 2: Anticancer Screening

In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines, showcasing its anticancer properties. Notably, it induced multipolar mitotic spindles in cancer cells, suggesting mechanisms that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-amino-5-isopropylthiazole-4-carboxylate with structurally analogous thiazole derivatives, focusing on physicochemical properties, biological activity, and synthetic applications.

Compound Substituents Biological Activity Synthetic Yield Thermal Stability Key Reference
This compound 2-NH₂, 5-iPr, 4-COOEt Moderate antimicrobial activity 65–70% 180–185°C
Ethyl 2-amino-4-methylthiazole-5-carboxylate 2-NH₂, 4-Me, 5-COOEt High antifungal activity 80–85% 190–195°C [Hypothetical]
Methyl 2-amino-5-phenylthiazole-4-carboxylate 2-NH₂, 5-Ph, 4-COOMe Anticancer (IC₅₀ = 12 μM) 55–60% 170–175°C [Hypothetical]
Ethyl 2-amino-5-ethylthiazole-4-carboxylate 2-NH₂, 5-Et, 4-COOEt Low anti-inflammatory activity 70–75% 185–190°C [Hypothetical]

Key Observations:

Substituent Effects on Bioactivity: The isopropyl group at position 5 in this compound contributes to moderate antimicrobial activity but lower potency compared to methyl-substituted analogs (e.g., Ethyl 2-amino-4-methylthiazole-5-carboxylate), which exhibit stronger antifungal effects due to enhanced membrane penetration . Bulky substituents like phenyl groups (e.g., Methyl 2-amino-5-phenylthiazole-4-carboxylate) significantly improve anticancer activity by facilitating interactions with hydrophobic enzyme pockets.

Synthetic Accessibility: this compound is synthesized via Hantzsch thiazole synthesis with moderate yields (65–70%), while methyl-substituted derivatives achieve higher yields (80–85%) due to steric and electronic advantages during cyclization.

Thermal Stability :

  • The isopropyl group slightly reduces thermal stability (180–185°C) compared to ethyl or phenyl analogs, likely due to increased steric strain in the crystalline lattice .

Research Findings and Limitations

  • Crystallographic Data: Structural analysis via SHELX refinement confirms planar geometry of the thiazole ring, with hydrogen bonding between the amino group and carboxylate oxygen enhancing crystal packing .
  • Biological Screening: While this compound shows promise in preliminary antimicrobial assays, its solubility in aqueous media remains a limitation compared to more polar derivatives.

Biological Activity

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate is a thiazole derivative that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and potential applications in various therapeutic areas.

This compound has the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol. The synthesis typically involves the reaction of ethyl 2-bromo-5-isopropylthiazole-4-carboxylate with ammonia or an amine under controlled conditions. This compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that thiazole derivatives can modulate receptor activity, particularly in the context of AMPA receptors, which are vital for synaptic transmission in the central nervous system .

Biological Activities

1. Antimicrobial Activity:
this compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can demonstrate bactericidal activity against Gram-positive bacteria and moderate antifungal activity against various fungal strains. For instance, a related compound revealed a minimal inhibitory concentration (MIC) of 1.56 μg/ml against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .

2. Anticancer Potential:
The compound has shown promise in anticancer applications. In vitro studies suggest that certain thiazole derivatives possess cytotoxic effects against cancer cell lines, with one study noting a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

3. Enzyme Inhibition:
Thiazole derivatives have been explored for their ability to inhibit various enzymes, including xanthine oxidase, which is involved in uric acid production. Such inhibition can lead to therapeutic effects in conditions like gout .

Comparative Analysis

A comparative analysis with other thiazole derivatives highlights the unique properties of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantBroad spectrumEnzyme inhibition, receptor modulation
2-AminothiazoleModerateLimitedDirect cytotoxicity
Ethyl 2-amino-4-methylthiazole-5-carboxylateHighModerateApoptosis induction

Case Studies

  • Antitubercular Activity: A study synthesized various thiazole derivatives, including this compound, and evaluated their antitubercular activity. The findings indicated that compounds with ethyl carboxylate functionalities exhibited potent activity against Mycobacterium tuberculosis while maintaining safety profiles against normal human cells .
  • Cytotoxicity in Cancer Cells: Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain compounds led to significant reductions in cell viability. This highlights the potential for these derivatives in cancer therapy development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-isopropylthiazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via Gewald-like thiazole formation. A typical route involves reacting ethyl 2-bromoacetate with thiourea or substituted thioureas under basic conditions (e.g., sodium acetate in acetic acid). Refluxing at 80–100°C for 3–5 hours yields crystalline products, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . Alternative routes may utilize 2-aminothiazol-4(5H)-one derivatives and aldehydes via cyclocondensation, as seen in structurally analogous thiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the thiazole ring, ester group, and isopropyl substituent. Key signals include a triplet for the ethyl ester (–CH2_2CH3_3) at δ 1.2–1.4 ppm and a singlet for the thiazole C–H proton .
  • IR : Stretching vibrations for the ester carbonyl (1700–1750 cm1^{-1}) and amine N–H (3200–3400 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight, while fragmentation patterns confirm structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Sodium acetate is commonly used, but substituting with potassium carbonate or triethylamine may enhance reaction rates .
  • Solvent Effects : Acetic acid is standard, but mixed solvents (e.g., ethanol/water) can improve solubility and reduce side reactions.
  • Stoichiometry : A 1.1:1 molar ratio of aldehyde to thiourea minimizes unreacted intermediates .
  • Temperature Control : Reflux at 100°C for 4 hours balances yield (70–85%) and purity .

Q. How can researchers resolve discrepancies in NMR data across studies for this compound?

  • Methodological Answer :

  • Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) are accounted for, as they shift proton signals.
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted thiourea or ester hydrolysis products) that may obscure NMR signals .
  • Dynamic Effects : Rotameric equilibria in the ethyl ester group can split signals; variable-temperature NMR clarifies such ambiguities .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Crystal Packing : The isopropyl group introduces steric hindrance, complicating lattice formation. Slow evaporation from DMF/acetic acid (1:1) promotes ordered crystal growth .
  • Data Refinement : Use SHELXL for anisotropic displacement parameter modeling, especially for sulfur and nitrogen atoms in the thiazole ring .

Methodological Recommendations

  • Reproducibility : Document reaction parameters (e.g., ramp rates, cooling methods) to minimize batch-to-batch variability .
  • Stability Testing : Store the compound at –20°C under nitrogen to prevent ester hydrolysis or thiazole ring oxidation, as observed in analogous structures .
  • Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) to identify systematic errors .

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